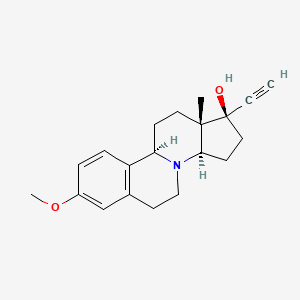

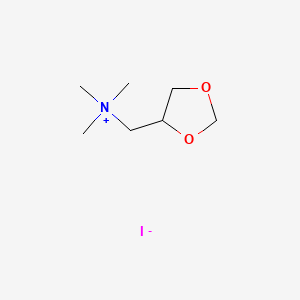

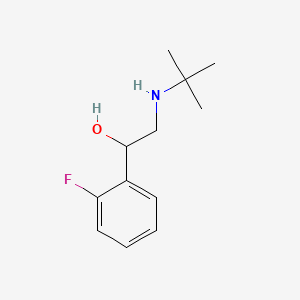

![molecular formula C33H33N5O5 B10784458 N2-[1-[methyl-(phenylmethyl)amino]-3-(2-naphthalenyl)-1-oxopropan-2-yl]-N1-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide](/img/structure/B10784458.png)

N2-[1-[methyl-(phenylmethyl)amino]-3-(2-naphthalenyl)-1-oxopropan-2-yl]-N1-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

SDZ-NKT-343 es un antagonista selectivo del receptor de neuroquinina 1, activo por vía oral. Ha demostrado un potencial significativo en la investigación científica debido a su alta afinidad por los receptores humanos de neuroquinina 1, con un valor de IC50 de 0,62 nM . Este compuesto es conocido por su actividad analgésica y se ha estudiado por sus posibles aplicaciones terapéuticas en diversas enfermedades que implican hiperfunción del receptor de neuroquinina 1 .

Métodos De Preparación

La síntesis de SDZ-NKT-343 implica múltiples pasos, comenzando con la preparación de 2-nitrofenilcarbamoyl-(S)-prolil-(S)-3-(2-naftil)alanil-N-bencil-N-metilamina . La ruta sintética incluye los siguientes pasos clave:

Formación del grupo carbamoil: Esto implica la reacción de 2-nitrofenil isocianato con (S)-prolina.

Acoplamiento con naftilalanina: El compuesto resultante se acopla entonces con (S)-3-(2-naftil)alanina.

Adición de los grupos bencilo y metilo: Finalmente, el compuesto se modifica con grupos bencilo y metilo para formar SDZ-NKT-343.

Los métodos de producción industrial para SDZ-NKT-343 no están ampliamente documentados, pero la síntesis suele implicar técnicas estándar de síntesis orgánica y métodos de purificación como la cristalización y la cromatografía .

Análisis De Reacciones Químicas

SDZ-NKT-343 se somete a diversas reacciones químicas, entre las que se incluyen:

Oxidación: Esta reacción puede ocurrir en el grupo nitrofenilo, dando lugar a la formación de derivados nitroso o nitro.

Reducción: El grupo nitrofenilo también puede reducirse a un grupo amino en condiciones específicas.

Sustitución: El compuesto puede sufrir reacciones de sustitución, especialmente en los grupos bencilo y metilo.

Los reactivos más comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el gas hidrógeno con un catalizador de paladio y nucleófilos para las reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

SDZ-NKT-343 se ha estudiado ampliamente por sus aplicaciones en diversos campos:

Química: Se utiliza como compuesto modelo para estudiar las interacciones de los antagonistas del receptor de neuroquinina 1.

Medicina: SDZ-NKT-343 ha mostrado potencial en el tratamiento de afecciones como el dolor crónico, la migraña y las náuseas al bloquear el receptor de neuroquinina 1

Mecanismo De Acción

SDZ-NKT-343 ejerce sus efectos uniéndose selectivamente y bloqueando el receptor de neuroquinina 1, que es un receptor acoplado a proteína G implicado en la transmisión del dolor y otras señales sensoriales . Al inhibir la unión de la sustancia P, un neuropéptido que activa el receptor de neuroquinina 1, SDZ-NKT-343 reduce la percepción del dolor y otros síntomas relacionados . La alta selectividad del compuesto para el receptor de neuroquinina 1 frente a otros receptores de neuroquinina (NK2 y NK3) contribuye a su eficacia y reduce los posibles efectos secundarios .

Comparación Con Compuestos Similares

SDZ-NKT-343 se compara con otros antagonistas del receptor de neuroquinina 1 como:

Aprepitante: Utilizado para prevenir las náuseas y los vómitos inducidos por la quimioterapia.

Fosaprepitante: Un profármaco del aprepitante con aplicaciones similares.

Rolapitante: Otro antagonista del receptor de neuroquinina 1 utilizado para fines similares.

Lo que diferencia a SDZ-NKT-343 es su mayor selectividad y potencia, con un valor de IC50 de 0,62 nM en comparación con valores más altos para otros antagonistas . Esto convierte a SDZ-NKT-343 en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas.

Propiedades

IUPAC Name |

2-N-[1-[benzyl(methyl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-1-N-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H33N5O5/c1-36(22-23-10-3-2-4-11-23)32(40)28(21-24-17-18-25-12-5-6-13-26(25)20-24)34-31(39)30-16-9-19-37(30)33(41)35-27-14-7-8-15-29(27)38(42)43/h2-8,10-15,17-18,20,28,30H,9,16,19,21-22H2,1H3,(H,34,39)(H,35,41) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCVSIMQAFWRUEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C4CCCN4C(=O)NC5=CC=CC=C5[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

579.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3,6,13-Trihydroxy-3-methyl-1-(6-oxo-2,3-dihydropyran-2-yl)trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B10784412.png)

![Methyl 6-[2-(3-cyclohexyl-3-hydroxyprop-1-enyl)-3-hydroxy-5-oxocyclopentyl]sulfanylhexanoate](/img/structure/B10784420.png)

![2'-Deoxy-5-fluoro-5'-O-[hydroxy(tetradecyloxy)phosphoryl]uridine](/img/structure/B10784439.png)

![[(1E,3R,4R,6R,7E,9E,11E)-3,6,13-Trihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B10784484.png)